molecular formula C7H13NO2 B068560 4-Methylpiperidine-4-carboxylic acid CAS No. 162648-32-0

4-Methylpiperidine-4-carboxylic acid

Cat. No.: B068560
CAS No.: 162648-32-0
M. Wt: 143.18 g/mol
InChI Key: YORPCQSBLZIBKP-UHFFFAOYSA-N
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Description

4-Methylpiperidine-4-carboxylic acid is a piperidine derivative with the molecular formula C7H13NO2. This compound is characterized by a piperidine ring substituted with a methyl group and a carboxylic acid group at the 4-position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-methylpiperidine-4-carboxylic acid involves the treatment of 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid with hydrochloric acid in dioxane. This reaction is carried out at room temperature for approximately two hours, yielding the desired product as a hydrochloride salt .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).

Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, amines, and ketones .

Scientific Research Applications

Medicinal Chemistry

4-Methylpiperidine-4-carboxylic acid has been investigated for its pharmacological properties. It serves as a precursor in the synthesis of various bioactive compounds, particularly those targeting specific receptors in the central nervous system.

1.1. Adenosine Receptor Antagonism

Research has identified derivatives of this compound that act as selective antagonists at adenosine A2A receptors. These compounds demonstrate high affinity and selectivity, making them potential candidates for treating conditions such as Parkinson's disease and other neurological disorders. For instance, one derivative exhibited a pKi value of 8.3 for the human A2A receptor, indicating potent activity against this target .

Synthesis Applications

The compound is utilized in various synthetic pathways to create more complex molecules. Its structure allows for modifications that lead to diverse chemical entities with potential therapeutic effects.

2.1. Synthetic Routes

Several synthetic methodologies have been developed to produce this compound and its derivatives:

  • Reflux Conditions : The compound can be synthesized through reactions involving methyl 4-methylpiperidine-4-carboxylate under reflux conditions with reagents such as potassium trimethylsilanolate, yielding high purity products .
  • Microwave-Assisted Synthesis : Another approach involves microwave-assisted reactions that enhance yield and reduce reaction times, demonstrating the compound's versatility in synthetic applications .

3.1. Drug Development

A notable case study involves the development of a compound based on this compound that functions as a potent antagonist for adenosine receptors, showcasing its potential use in pharmaceuticals targeting neurological pathways .

3.2. Synthesis of Bioactive Molecules

In another instance, the compound was utilized as an intermediate in the synthesis of novel piperidine derivatives with enhanced biological activity against cancer cell lines. The modifications made to the piperidine ring structure resulted in compounds with improved efficacy compared to their predecessors .

Summary of Applications

Application AreaDescription
Medicinal ChemistryPrecursor for drugs targeting adenosine receptors; potential treatment for neurological disorders.
Organic SynthesisUtilized in various synthetic routes to create complex bioactive compounds.
Drug DevelopmentCase studies highlight its role in developing novel therapeutics with high receptor selectivity.

Comparison with Similar Compounds

  • 1-Cbz-4-methylpiperidine-4-carboxylic acid
  • Ethyl N-Boc-4-methylpiperidine-4-carboxylate
  • 1-Methylpiperidine-4-carboxylic acid

Comparison: 4-Methylpiperidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Biological Activity

4-Methylpiperidine-4-carboxylic acid (4-MPCA) is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its piperidine ring with a methyl and carboxylic acid substituent at the 4-position, exhibits potential therapeutic applications across various fields, including oncology, neurology, and infectious diseases.

Chemical Structure and Properties

  • Molecular Formula: C7H13NO2
  • Molecular Weight: 143.19 g/mol
  • Functional Groups: Piperidine ring, carboxylic acid

The unique structure of 4-MPCA allows it to interact with various biological targets, influencing cellular functions and biochemical pathways.

4-MPCA acts through multiple mechanisms, primarily by interacting with specific enzymes and receptors. Its biological activity can be attributed to:

  • Enzyme Inhibition: Similar piperidine derivatives have shown the ability to inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation: It may function as a ligand for various receptors, including adenosine receptors, which are implicated in numerous physiological processes .

Anticancer Activity

Research indicates that 4-MPCA and its derivatives exhibit significant anticancer properties. For example:

  • In vitro Studies: Compounds structurally related to 4-MPCA have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds range from 15.3 µM to 29.1 µM depending on structural modifications .
CompoundTarget Cell LineIC50 (µM)
4-MPCA DerivativeMCF-715.3
4-MPCA DerivativeA54929.1

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Bacterial Inhibition: Studies have shown that 4-MPCA derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating potential as antibacterial agents .
BacteriaInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Neurological Effects

Recent studies suggest that derivatives of 4-MPCA may possess neuroprotective properties:

  • Adenosine Receptor Antagonism: Certain derivatives are noted for their ability to act as selective antagonists at adenosine A2A receptors, which could have therapeutic implications in conditions like Parkinson's disease and ischemic stroke .

Case Studies and Research Findings

  • In Vivo Efficacy: A study highlighted the use of a related compound in a model of acute myocardial ischemia, where it improved cardiac function by modulating adenosine receptor activity .
  • Pharmacokinetics: Another investigation into the pharmacokinetic profile of a derivative demonstrated favorable absorption and distribution characteristics, suggesting potential for oral bioavailability .
  • Combination Therapies: Research has explored the synergistic effects of 4-MPCA with other anticancer agents, indicating enhanced efficacy against resistant cancer cell lines when used in combination .

Properties

IUPAC Name

4-methylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(6(9)10)2-4-8-5-3-7/h8H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORPCQSBLZIBKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622468
Record name 4-Methylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162648-32-0
Record name 4-Methyl-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162648-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid (0.500 g, 2.06 mmol) was treated with 4 M HCl in dioxane (10 mL) for 2 hours at room temperature to afford the title compound (0.294 g, 100%) as the hydrochloride salt. MS (ES+) [M+H]+=144.0.
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

N-Benzoyl-4-methyl isonipecotic acid (1.21 g, 4.88 mmol) was dissolved in 20 mL of 6N HCl and refluxed overnight. The mixture was cooled and benzoic acid removed by filtration. The filtrate was evaporated and crystallization from acetone/dichloromethane provided 0.62 g of 4-methyl isonipecotic acid (90%). 1H NMR (300 MHz DMSO d6) δ9.0 (s, 1H), 3.1 (m, 2H), 2.7 (m, 2H), 2.0 (m, 2 H), 1.6 (m, 2H), 1.1 (s, 3H).
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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